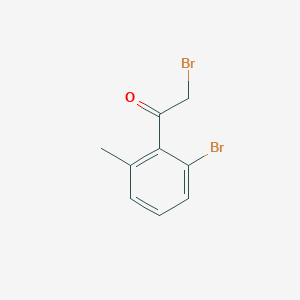

2-Bromo-1-(2-bromo-6-methylphenyl)ethanone

Description

Contextualization of Substituted α-Bromo Ketones in Organic Synthesis

Substituted α-bromo ketones, also known as α-bromoketones, are a class of organic compounds that serve as highly versatile intermediates in chemical synthesis. nih.gov The position alpha (α) to the carbonyl group in a ketone is readily halogenated. wikipedia.org This halogenation can be carried out under either acidic or basic conditions. wikipedia.org In acidic solutions, the reaction typically proceeds through the formation of an enol intermediate. libretexts.orgopenstax.org The rate of this acid-catalyzed halogenation is often independent of the halogen's concentration, indicating that the formation of the enol is the rate-determining step. openstax.org

The high reactivity of α-bromo ketones is a key feature of their utility. wikipedia.org The presence of the carbonyl group enhances the polarity of the carbon-halogen bond, increasing the electron deficiency at the α-carbon. nih.gov This makes the halogen atom exceptionally reactive in Sₙ2 displacement reactions compared to typical alkyl halides. nih.govlibretexts.org Consequently, α-bromo ketones react readily with a variety of nucleophiles to form a wide range of valuable compounds. nih.govwikipedia.org

One of the most common applications of α-bromo ketones is in the synthesis of α,β-unsaturated ketones. libretexts.orgopenstax.org This transformation is achieved through a dehydrobromination reaction, which involves an E2 elimination pathway, often facilitated by a non-nucleophilic base like pyridine (B92270). libretexts.orgopenstax.org Furthermore, these compounds are crucial building blocks for synthesizing various five-membered heterocyclic compounds containing nitrogen, oxygen, or sulfur atoms. nih.gov Their role as precursors to important pharmacological compounds underscores their significance in medicinal chemistry. researchgate.net

Significance of Dihalogenated Aromatic Ketones in Chemical Research

Dihalogenated aromatic ketones are organic compounds that possess two halogen substituents, in addition to a ketone functional group attached to an aromatic ring. The significance of these compounds in chemical research stems from the distinct reactivity imparted by the halogen atoms at different positions on the molecule. In a compound like 2-Bromo-1-(2-bromo-6-methylphenyl)ethanone, there are two different types of carbon-bromine bonds: an aliphatic C-Br bond at the α-position and an aromatic C-Br bond on the phenyl ring.

The α-bromo group, as previously discussed, is highly activated towards nucleophilic substitution. libretexts.org In contrast, the bromine atom attached directly to the aromatic ring is significantly less reactive to simple nucleophilic substitution but can readily participate in a different set of reactions, most notably transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings). This dual reactivity allows for selective, stepwise functionalization of the molecule. A chemist can first exploit the reactivity of the α-bromo ketone moiety and then, in a subsequent step, modify the aromatic ring at the site of the aryl bromide.

This ability to serve as a bifunctional scaffold is highly valuable for building molecular complexity. Researchers can use these dihalogenated ketones as starting materials to construct intricate polycyclic or highly substituted aromatic systems that would be difficult to access through other synthetic routes. The photochemical reactions of halogenated aromatic ketones have also been a subject of study, with research showing that bromine elimination can be a major photochemical process. researchgate.net

Scope and Research Focus on this compound

Specific research literature focusing exclusively on this compound is limited, which suggests that it is likely a specialized reagent or intermediate rather than a widely studied compound itself. The research focus on such a molecule would be centered on its utility as a building block in targeted organic synthesis. Its structure contains several key features that would dictate its application.

The presence of two bromine atoms at distinct locations offers the potential for sequential and regioselective reactions. The α-bromine provides a reactive handle for introducing a wide variety of functional groups via nucleophilic substitution, leading to the formation of more complex derivatives. The bromine on the aromatic ring serves as a functional group for metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

Furthermore, the ortho-methyl group on the phenyl ring introduces steric hindrance around the ketone and the adjacent aryl-bromide. This steric bulk can influence the conformational preferences of the molecule and the stereochemical outcome of reactions at the carbonyl group or the benzylic position. Therefore, the research focus for this compound would likely involve its application in the synthesis of sterically hindered and highly substituted aromatic compounds, potentially as precursors for pharmaceuticals, agrochemicals, or materials with specific structural requirements. The existence of structurally similar compounds, such as 2-Bromo-1-(4-bromo-2-fluoro-6-methylphenyl)ethanone, in chemical catalogs indicates a demand for these types of poly-substituted intermediates in discovery research. vulcanchem.com

| Compound Name | Molecular Formula | Molecular Weight | Key Properties | Source |

| 2-Bromo-1-(2-bromophenyl)ethanone | C₈H₆Br₂O | 277.94 g/mol | Storage: 2-8°C under inert atmosphere. | sigmaaldrich.com |

| 2-Bromo-1-(4-bromo-2-fluoro-6-methylphenyl)ethanone | C₉H₇Br₂FO | 309.96 g/mol | Topological Polar Surface Area: 17.1 Ų. | vulcanchem.com |

| 2-Bromo-1-phenylethanone | C₈H₇BrO | 199.04 g/mol | Also known as Phenacyl bromide. | chemeo.com |

| 2-Bromo-1-(4-methylphenyl)ethanone | C₉H₉BrO | 213.07 g/mol | Also known as 4-Methylphenacyl bromide. | cymitquimica.comnist.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(2-bromo-6-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O/c1-6-3-2-4-7(11)9(6)8(12)5-10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYVUIGEBKDHDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Br)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 1 2 Bromo 6 Methylphenyl Ethanone

Direct Halogenation Strategies

Direct halogenation represents the most straightforward approach to introducing the two bromine atoms onto the carbon skeleton. This typically involves a two-step process: electrophilic bromination of the aromatic ring followed by α-bromination of the ketone side-chain.

The initial step in this synthetic sequence involves the selective bromination of an appropriate acetophenone (B1666503) precursor. The synthesis starts with the electrophilic aromatic substitution on a substituted benzene (B151609) ring. libretexts.org This reaction requires a catalyst to polarize the bromine molecule, making it a more potent electrophile capable of overcoming the aromatic stability of the benzene ring. libretexts.org For instance, the reaction of benzene with Br₂, requires a catalyst like FeBr₃. libretexts.org The catalyst polarizes the Br₂ molecule, which then allows the nucleophilic benzene ring to attack, forming a nonaromatic carbocation intermediate, also known as an arenium ion. libretexts.orglibretexts.org This intermediate is stabilized by resonance. libretexts.org Finally, the loss of a proton (H⁺) from the intermediate restores the aromatic ring, yielding the brominated product. libretexts.org

In the context of synthesizing the target molecule's precursor, 1-(2-bromo-6-methylphenyl)ethanone (B3040026), the starting material would be 2'-methylacetophenone. The bromination of this precursor is governed by the directing effects of the existing substituents on the aromatic ring.

| Reaction Step | Starting Material | Reagent | Catalyst | Product | Typical Conditions |

| Aromatic Bromination | 2'-Methylacetophenone | Bromine (Br₂) | Iron(III) Bromide (FeBr₃) | 1-(2-Bromo-6-methylphenyl)ethanone | Anhydrous, dark conditions |

This table is illustrative of a typical electrophilic aromatic bromination setup.

Once the precursor 1-(2-bromo-6-methylphenyl)ethanone is obtained, the second bromine atom is introduced at the α-position of the ketone. This reaction, known as α-halogenation, is a common transformation for aldehydes and ketones and can be catalyzed by either acid or base. libretexts.org Under acidic conditions, the reaction proceeds through an enol intermediate. libretexts.org The formation of this enol is the rate-determining step and does not depend on the concentration of the halogen. libretexts.org

The enol, with its electron-rich double bond, then reacts rapidly with the electrophilic bromine to yield the α-brominated ketone. Common reagents for this transformation include bromine in acetic acid or N-bromosuccinimide (NBS). nih.gov The use of NBS is often preferred as it is a solid and safer to handle than liquid bromine. nih.gov

| Reaction Step | Starting Material | Reagent | Solvent | Product | Key Feature |

| α-Bromination | 1-(2-Bromo-6-methylphenyl)ethanone | Bromine (Br₂) | Acetic Acid | 2-Bromo-1-(2-bromo-6-methylphenyl)ethanone | Acid-catalyzed enol formation |

| α-Bromination | 1-(2-Bromo-6-methylphenyl)ethanone | N-Bromosuccinimide (NBS) | Carbon Tetrachloride (CCl₄) | This compound | Often initiated by light or radical initiator |

This table presents common methods for the α-bromination of ketones.

Regioselectivity is a critical consideration in both bromination steps. wikipedia.org

During the electrophilic aromatic bromination of 2'-methylacetophenone, the position of the incoming bromine atom is directed by the two existing substituents: the methyl group (-CH₃) and the acetyl group (-COCH₃).

The methyl group is an activating, ortho, para-director due to hyperconjugation and weak inductive effects.

The acetyl group is a deactivating, meta-director due to its electron-withdrawing resonance and inductive effects.

The bromine atom is directed to the position that is ortho to the methyl group and meta to the acetyl group, which corresponds to the 6-position on the ring, leading to the desired 1-(2-bromo-6-methylphenyl)ethanone. The high degree of regioselectivity is a result of the synergistic directing effects of the two groups. nih.gov

In the α-bromination step, the reaction is highly regioselective for the carbon adjacent to the carbonyl group. This is because the mechanism proceeds through the formation of an enol or enolate intermediate, which localizes the nucleophilic character at the α-carbon. Since 1-(2-bromo-6-methylphenyl)ethanone has only one enolizable position (the methyl group of the ethanone (B97240) moiety), bromination occurs exclusively at this site.

Stereochemical control is not a factor in the synthesis of this compound as no new chiral centers are created during the reaction sequence.

Cross-Coupling Approaches for Aryl Halide Incorporation

While direct halogenation is common, modern synthetic chemistry offers alternative strategies using cross-coupling reactions. These methods could theoretically be used to construct the C-C bond between the aryl ring and the ethanone group or to introduce the aryl bromide.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The synthesis of α-aryl ketones, for example, is a well-established process. acs.org A general method involves the direct coupling of aryl halides with ketone enolates. acs.org This process typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the ketone enolate and subsequent reductive elimination to form the α-aryl ketone and regenerate the catalyst. acs.org

Theoretically, one could envision a synthesis of the precursor 1-(2-bromo-6-methylphenyl)ethanone by coupling an appropriate organometallic reagent derived from 1,3-dibromo-2-methylbenzene with an acetyl anion equivalent. More commonly, these reactions are used for the α-arylation of a pre-formed ketone. acs.orgbohrium.com The choice of ligand is crucial for the success of these transformations, with bulky, electron-rich phosphine (B1218219) ligands like BrettPhos often showing high efficiency. bohrium.com

| Catalyst System Component | Example | Function |

| Palladium Precursor | Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) | Source of the active Pd(0) catalyst |

| Ligand | BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) | Stabilizes the palladium center and facilitates catalytic cycle |

| Base | NaOt-Bu (Sodium tert-butoxide) | Generates the ketone enolate for coupling |

This table outlines typical components for a palladium-catalyzed ketone arylation reaction. acs.org

Recent advancements in organic synthesis have focused on developing methods that avoid the use of expensive and potentially toxic transition metals. rsc.orgrsc.org For the α-arylation of ketones, several transition-metal-free strategies have emerged. acs.orgnih.gov

One such approach involves the capture of transiently generated oxyallyl cations with arylboronic acids. rsc.orgrsc.org In this umpolung (polarity-inverted) strategy, an α-functionalized ketone is treated with an acid or base to form a reactive oxyallyl cation. This electrophilic intermediate is then trapped by a nucleophilic arylboronic acid to form the new carbon-carbon bond. rsc.org Another method is the Meerwein arylation, which uses diazonium salts as the aryl source to react with enol acetates, providing a scalable and environmentally friendly route to α-aryl ketones. acs.orgnih.gov While these methods are generally used to form α-aryl ketones, they represent plausible, albeit less conventional, strategies for assembling the core structure of the target molecule's precursors. rsc.orgacs.org

Multi-Step Synthesis from Simpler Precursors

A multi-step synthesis provides a logical and controllable pathway to construct a target molecule by building its framework and introducing the required functional groups in a stepwise manner. For this compound, a plausible and effective strategy involves the initial synthesis of a key intermediate, 1-(2-bromo-6-methylphenyl)ethanone, followed by a selective bromination at the alpha-position of the ketone.

| Step | Starting Material | Reaction | Intermediate/Product |

| 1 | 1-Bromo-3-methylbenzene | Friedel-Crafts Acylation | 1-(2-Bromo-6-methylphenyl)ethanone |

| 2 | 1-(2-Bromo-6-methylphenyl)ethanone | α-Bromination | This compound |

Functional group interconversion (FGI) is a cornerstone of organic synthesis, involving the conversion of one functional group into another. This strategy is central to the multi-step synthesis of the target compound.

Step 1: Friedel-Crafts Acylation to form the Ketone Intermediate

The initial and crucial step is the introduction of an acetyl group (-COCH₃) onto a substituted benzene ring to form the ketone intermediate, 1-(2-bromo-6-methylphenyl)ethanone. The Friedel-Crafts acylation is the classic method for this transformation. libretexts.orglibretexts.org

In this reaction, a starting material such as 1-bromo-3-methylbenzene is treated with an acylating agent, typically acetyl chloride (CH₃COCl) or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). youtube.comchemguide.co.uk The Lewis acid activates the acetyl chloride, generating a highly electrophilic acylium ion (CH₃CO⁺). youtube.com The aromatic ring then acts as a nucleophile, attacking the acylium ion in an electrophilic aromatic substitution reaction to form a new carbon-carbon bond. libretexts.org

The substitution pattern on the starting material (1-bromo-3-methylbenzene) directs the position of the incoming acetyl group. Both the bromo and methyl groups are ortho-, para-directors. However, due to steric hindrance from the adjacent methyl and bromo groups, the acylation is directed to the position between them, yielding the desired 1-(2-bromo-6-methylphenyl)ethanone intermediate.

Step 2: α-Bromination of the Ketone Intermediate

With the ketone intermediate in hand, the next functional group interconversion is the selective bromination of the methyl group adjacent to the carbonyl, known as α-halogenation. libretexts.org This reaction specifically targets the α-position due to the electronic properties of the carbonyl group.

The reaction is typically carried out under acidic conditions, often using elemental bromine (Br₂) in a solvent like acetic acid. mdpi.comnih.gov The acid catalyzes the formation of an enol intermediate, which is the key nucleophilic species in the reaction. libretexts.org The enol then attacks a molecule of bromine, leading to the formation of the α-brominated ketone and hydrogen bromide (HBr). The rate of this reaction is dependent on the concentration of the ketone and the acid catalyst but is independent of the bromine concentration, indicating that the rate-limiting step is the formation of the enol. libretexts.org The synthesis of analogous compounds, such as 2-bromo-1-(2-bromophenyl)ethanone, has been reported using similar methodologies. asianpubs.org

In contrast to multi-step synthesis, one-pot procedures aim to carry out multiple reaction steps in a single reaction vessel without isolating intermediates. This approach offers significant advantages, including reduced solvent usage, lower costs, and improved time efficiency. libretexts.org While a specific one-pot synthesis for this compound is not prominently documented, general methodologies for the synthesis of α-bromoketones are well-established and could be adapted.

These methods often generate the ketone and perform the α-bromination in situ.

One-Pot Synthesis from Secondary Alcohols

A versatile and environmentally conscious one-pot strategy involves the synthesis of α-bromoketones directly from secondary alcohols. rsc.org This method utilizes a combination of an oxidizing agent and a bromine source. A common system employs Oxone (potassium peroxymonosulfate) as the oxidant and ammonium (B1175870) bromide (NH₄Br) as the bromide source. The reaction proceeds through two consecutive steps in the same pot: first, the oxidation of the secondary alcohol to a ketone, and second, the immediate oxidative bromination of the in situ generated ketone to yield the final α-bromoketone. rsc.org

One-Pot Synthesis from Olefins and Alkynes

Other one-pot procedures have been developed starting from even simpler precursors like olefins (alkenes) and alkynes. These methods typically involve simultaneous oxidation and halogenation of the carbon-carbon multiple bond. For instance, olefins can be converted directly into α-bromo ketones using reagents like o-iodoxybenzoic acid (IBX) and a bromide source. mdpi.com Similarly, alkynes can be transformed into α,α-dibromoalkanones in a one-pot reaction using reagents such as N,N-dibromo-p-toluenesulfonamide under mild, catalyst-free conditions. organic-chemistry.org

The table below summarizes some of the diverse one-pot methodologies available for the synthesis of α-bromoketones.

| Starting Material | Key Reagents | General Product | Key Features |

| Secondary Alcohols | NH₄Br, Oxone | α-Bromoketone | Green, efficient, proceeds via in situ ketone formation. rsc.org |

| Olefins | o-Iodoxybenzoic acid (IBX), Tetraethylammonium bromide | α-Bromo Ketone | Direct conversion under mild conditions. mdpi.com |

| Alkynes | N,N-Dibromo-p-toluenesulfonamide | α,α-Dibromoalkanone | Rapid, high regioselectivity, metal- and catalyst-free. organic-chemistry.org |

| β-Hydroxycarbonyls | MoO₂Cl₂, N-Bromosuccinimide (NBS) | α-Brominated 1,3-dicarbonyl | Mild conditions, good yields. organic-chemistry.org |

Chemical Reactivity and Mechanistic Pathways of 2 Bromo 1 2 Bromo 6 Methylphenyl Ethanone

Nucleophilic Substitution Reactions at the α-Brominated Carbon

The presence of a bromine atom on the carbon adjacent (in the α-position) to the carbonyl group makes this position highly susceptible to nucleophilic attack. The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, making the carbon-bromine bond more polarized and facilitating the displacement of the bromide leaving group. nih.gov These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. jove.comjove.com

Reactivity with Nitrogen-Centred Nucleophiles (e.g., Amines, Azides)

Nitrogen-based nucleophiles readily react with α-bromoketones to form new carbon-nitrogen bonds. Primary and secondary amines, for instance, can displace the bromide to yield α-aminoketones, which are valuable intermediates in the synthesis of various nitrogen-containing heterocyclic compounds. Similarly, azide (B81097) ions (N₃⁻), often introduced using sodium azide, serve as effective nucleophiles to produce α-azidoketones. masterorganicchemistry.com These azido (B1232118) compounds can be further transformed, for example, through reduction to primary amines or via cycloaddition reactions. masterorganicchemistry.com

While specific studies on 2-Bromo-1-(2-bromo-6-methylphenyl)ethanone are not prevalent, the expected reactions with nitrogen nucleophiles can be inferred from studies on analogous compounds.

Table 1: Examples of Nucleophilic Substitution with Nitrogen Nucleophiles on Analogous α-Bromoketones Data inferred from established reactions of α-bromoketones.

| Substrate Analogue | Nucleophile | Typical Product | Reaction Type |

|---|---|---|---|

| 2-Bromo-1-phenylethanone | Ammonia (B1221849) / Amines (e.g., Aniline) | α-Amino-1-phenylethanone derivatives | SN2 Substitution |

| 2-Bromo-1-phenylethanone | Sodium Azide (NaN₃) | 2-Azido-1-phenylethanone | SN2 Substitution |

Reactivity with Oxygen-Centred Nucleophiles (e.g., Alkoxides, Carboxylates)

Oxygen-centered nucleophiles, such as alkoxides (RO⁻) and carboxylates (RCOO⁻), react with α-bromoketones to yield α-alkoxyketones and α-acyloxyketones, respectively. The reaction with carboxylate anions, often carried out as the sodium or potassium salt of a carboxylic acid, is a standard method for introducing an ester functionality at the α-position. These reactions are synthetically useful for building more complex molecular architectures. For instance, the derivatization of carboxylic acids into their corresponding phenacyl esters (using a substituted 2-bromoacetophenone) is a common technique for analysis by high-performance liquid chromatography. nih.gov

Table 2: Examples of Nucleophilic Substitution with Oxygen Nucleophiles on Analogous α-Bromoketones Data inferred from established reactions of α-bromoketones.

| Substrate Analogue | Nucleophile | Typical Product | Reaction Type |

|---|---|---|---|

| 2-Bromo-1-(4-chlorophenyl)ethanone | Sodium Methoxide (NaOCH₃) | 2-Methoxy-1-(4-chlorophenyl)ethanone | SN2 Substitution |

| 2-Bromo-1-phenylethanone | Sodium Acetate (CH₃COONa) | 2-Oxo-2-phenylethyl acetate | SN2 Substitution |

Reactivity with Sulfur-Centred Nucleophiles (e.g., Thiols)

Sulfur-based nucleophiles, particularly thiolates (RS⁻) generated from thiols, are highly effective in displacing the bromide from α-bromoketones. chemistrysteps.com The high nucleophilicity of sulfur ensures that these reactions are generally rapid and high-yielding, producing α-thioketones (also known as α-keto sulfides). This reaction is a cornerstone of bioconjugation chemistry, where bromoacetyl groups are used to link molecules to cysteine residues in peptides and proteins. nih.gov The reaction proceeds readily under mild conditions. nih.gov

Table 3: Examples of Nucleophilic Substitution with Sulfur Nucleophiles on Analogous α-Bromoketones Data inferred from established reactions of α-bromoketones.

| Substrate Analogue | Nucleophile | Typical Product | Reaction Type |

|---|---|---|---|

| 2-Bromo-1-phenylethanone | Thiophenol (PhSH) / Base | 2-(Phenylthio)-1-phenylethanone | SN2 Substitution |

| 2-Bromo-1-phenylethanone | Thiourea | S-(2-Oxo-2-phenylethyl)isothiouronium bromide | SN2 Substitution |

Mechanistic Insights into S_N2 Pathways

The nucleophilic substitutions at the α-carbon of this compound are expected to proceed via an SN2 (Substitution, Nucleophilic, bimolecular) pathway. jove.comjove.com This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic α-carbon from the side opposite to the bromine leaving group (a "backside attack"). masterorganicchemistry.com The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile and the leaving group are simultaneously, albeit partially, bonded to the α-carbon. masterorganicchemistry.comyoutube.com

The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. libretexts.org The reactivity of α-haloketones in SN2 reactions is significantly enhanced compared to corresponding alkyl halides. nih.gov This is attributed to the adjacent carbonyl group, which helps to stabilize the transition state through orbital overlap, lowering the activation energy. youtube.com

However, SN2 reactions are highly sensitive to steric hindrance at the reaction center. libretexts.orgyoutube.comchemistryhall.com For the specific compound this compound, the presence of two bulky substituents (a bromine atom and a methyl group) in the ortho positions of the phenyl ring introduces significant steric hindrance. Research on other ortho-substituted phenacyl bromides has shown that such substitution patterns diminish the reactivity toward nucleophilic displacement. nih.gov Therefore, while the SN2 pathway is the operative mechanism, the reaction rate for this particular substrate is expected to be considerably slower than that of an unsubstituted analogue like 2-bromo-1-phenylethanone. nih.gov

Carbonyl Group Transformations

Beyond reactions at the α-carbon, the carbonyl group itself is a site of reactivity, most notably undergoing nucleophilic addition reactions.

Reduction to Secondary Alcohols

The ketone functionality of this compound can be selectively reduced to a secondary alcohol, yielding 2-bromo-1-(2-bromo-6-methylphenyl)ethanol. This transformation is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a particularly suitable reagent for this purpose as it is mild enough to selectively reduce aldehydes and ketones without affecting other functional groups like the carbon-bromine bonds. blogspot.commasterorganicchemistry.comyoutube.comyoutube.com The reaction involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during workup to give the alcohol. youtube.com

Table 4: Examples of Carbonyl Reduction on Analogous α-Bromoketones Data inferred from established reactions of α-bromoketones.

| Substrate Analogue | Reagent | Solvent | Typical Product |

|---|---|---|---|

| 2-Bromo-1-phenylethanone | Sodium Borohydride (NaBH₄) | Ethanol / Methanol | 2-Bromo-1-phenylethanol |

| 2-Bromo-1-(4-chlorophenyl)ethanone | Sodium Borohydride (NaBH₄) | Ethanol | 2-Bromo-1-(4-chlorophenyl)ethanol |

Oxidation Reactions

The α-bromo ketone functionality in this compound is susceptible to oxidation, although the presence of the bromine atom can influence the reaction pathways. Typically, oxidation of ketones can be challenging without cleaving carbon-carbon bonds. However, specific reagents can effect the transformation of the carbonyl group.

One potential transformation is the Baeyer-Villiger oxidation, which converts ketones to esters using peroxy acids. For an unsymmetrical ketone like this, the migratory aptitude of the adjacent groups determines the product. In this case, the aryl group generally has a higher migratory aptitude than the bromomethyl group, which would lead to the formation of a phenyl ester.

Detailed research on the electrochemical oxidation of α-bromoacetophenone and its derivatives has been conducted. Such methods, which are considered a "green chemistry" approach, utilize clean electrons in place of traditional oxidizing agents and can offer high selectivity under mild conditions. While specific studies on this compound are not prevalent, the principles of electrochemical oxidation would likely apply, potentially leading to cleavage or rearrangement products depending on the reaction conditions.

| Oxidation Reaction Type | Typical Reagents | Expected Product |

| Baeyer-Villiger Oxidation | Peroxy acids (e.g., m-CPBA) | 2-bromo-6-methylphenyl 2-bromoacetate |

| Electrochemical Oxidation | Varies (e.g., specific electrodes and electrolytes) | Potentially cleavage or rearrangement products |

Reactions with Organometallic Reagents

The electrophilic carbonyl carbon of the ketone is a prime target for nucleophilic attack by organometallic reagents such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). These reactions are fundamental for forming new carbon-carbon bonds.

Upon reaction with a Grignard or organolithium reagent, the carbonyl group is converted into a tertiary alcohol after an acidic workup. The general mechanism involves the nucleophilic addition of the organometallic reagent to the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is then protonated.

It is important to consider potential side reactions. The α-bromo substituent can also be a site for nucleophilic attack, although the carbonyl addition is generally faster. Furthermore, the steric hindrance from the ortho-bromo and ortho-methyl groups on the phenyl ring may slow down the reaction rate compared to unhindered acetophenones.

| Organometallic Reagent | Reagent Type | Expected Product (after workup) |

| Grignard Reagent (e.g., CH₃MgBr) | Organomagnesium | 2-Bromo-1-(2-bromo-6-methylphenyl)-1-propan-1-ol |

| Organolithium Reagent (e.g., n-BuLi) | Organolithium | 2-Bromo-1-(2-bromo-6-methylphenyl)-1-hexan-1-ol |

Aromatic Moiety Reactions

The reactivity of the 2-bromo-6-methylphenyl ring is influenced by the three substituents: two bromine atoms and a methyl group. The bromine atoms are deactivating, ortho-, para-directing substituents, while the methyl group is an activating, ortho-, para-directing substituent.

The two bromine atoms on the aromatic ring are suitable handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

The Suzuki coupling reaction pairs the aryl bromide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. This is a versatile method for forming biaryl compounds. Given the two bromine atoms, selective mono- or di-coupling could potentially be achieved by controlling the stoichiometry of the reagents. The steric hindrance around the bromine at the 2-position might make the bromine at the 1-position (relative to the acetyl group) more reactive.

The Sonogashira coupling reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This reaction is highly effective for the formation of aryl-alkyne bonds. Similar to the Suzuki coupling, the relative reactivity of the two bromine atoms would be a key factor in determining the product distribution in a mono-coupling scenario. For sterically hindered aryl bromides, the choice of phosphine (B1218219) ligand on the palladium catalyst can be crucial for achieving good yields.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Expected Product |

| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Biaryl compound |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | Aryl-alkyne compound |

The existing substituents on the benzene (B151609) ring will direct any further electrophilic aromatic substitution. The methyl group is an activating group and directs ortho and para. The two bromine atoms are deactivating but also direct ortho and para. The acetyl group is a deactivating group and directs meta.

Considering the positions of the current substituents (1-acetyl, 2-bromo, 6-methyl), the directing effects are as follows:

Methyl group (at C6): Activates and directs to C5 (ortho) and C3 (para).

Bromo group (at C2): Deactivates but directs to C3 (ortho) and C5 (para).

Acetyl group (at C1): Deactivates and directs to C3 and C5 (meta).

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. It typically involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, usually an organolithium reagent. While the acetyl group is not a typical DMG, the bromine atom can act as a weak one. However, the presence of the acidic α-protons on the acetyl group would likely lead to enolate formation rather than aromatic deprotonation. A more plausible strategy would involve the transformation of the acetyl group into a better DMG, such as a tertiary amide, to direct lithiation to the adjacent position.

Intramolecular Cyclization and Rearrangement Reactions

The bifunctional nature of this compound, having both an electrophilic carbonyl carbon and a nucleophile-susceptible α-carbon, as well as an aryl bromide, opens up possibilities for intramolecular reactions.

Intramolecular Cyclization: Under suitable conditions, intramolecular cyclization could occur. For instance, if the ortho-bromo substituent on the aromatic ring were to be replaced with a nucleophilic group via a prior reaction, this nucleophile could then attack the α-carbon, displacing the bromine and forming a new ring. Alternatively, formation of an organometallic species at the ortho-bromo position could lead to an intramolecular attack on the carbonyl group.

Rearrangement Reactions: α-Haloketones are known to undergo the Favorskii rearrangement in the presence of a base. The mechanism is thought to involve the formation of a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile. In the case of this compound, treatment with a base like sodium hydroxide (B78521) could lead to a rearranged carboxylic acid product. The exact structure of the product would depend on the stability of the carbanion intermediates formed during the ring-opening of the cyclopropanone.

Spectroscopic Characterization and Structural Elucidation of 2 Bromo 1 2 Bromo 6 Methylphenyl Ethanone

Mass Spectrometry (MS)

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. The fragmentation pattern is unique to a molecule's structure and serves as a molecular fingerprint. In electron ionization mass spectrometry (EI-MS), the molecule is ionized, forming a molecular ion (M⁺•) which then undergoes a series of fragmentation reactions.

For 2-Bromo-1-(2-bromo-6-methylphenyl)ethanone, the fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. The primary fragmentation pathway for ketones is α-cleavage, which involves the breaking of a bond adjacent to the carbonyl group. youtube.comlibretexts.org

Expected key fragmentation pathways include:

α-Cleavage: Loss of the bromomethyl radical (•CH₂Br) to form the stable 2-bromo-6-methylbenzoyl cation. This is often a dominant fragmentation pathway for α-halo ketones.

Halogen Loss: Cleavage of the C-Br bonds. The acyl-carbon bond to bromine is typically weaker and may cleave to lose a bromine radical (•Br).

Aromatic Ring Fragmentation: Further fragmentation of the benzoyl cation can occur, though these fragments are typically of lower intensity.

Due to the absence of published experimental mass spectra for this compound, the following table outlines the predicted major fragments based on established fragmentation principles for similar α-bromoacetophenones. nih.gov

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 215/217 | [C₈H₇BrO]⁺ | α-Cleavage, loss of •CH₂Br |

| 292/294/296 | [C₉H₈Br₂O]⁺• | Molecular Ion (M⁺•) |

| 213/215 | [C₉H₈BrO]⁺ | Loss of •Br from molecular ion |

Isotopic Abundance Signatures for Bromine Atoms

A definitive feature in the mass spectrum of a bromine-containing compound is its distinct isotopic pattern. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). libretexts.org This gives any ion containing one bromine atom a characteristic pair of peaks (doublet) of nearly equal intensity, separated by two mass units (M and M+2).

Since this compound contains two bromine atoms, its molecular ion peak will appear as a characteristic triplet (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. nih.govorgchemboulder.comsavemyexams.com This signature pattern is a powerful tool for confirming the presence of two bromine atoms in the molecule and its fragments.

| Ion | Isotopic Composition | Expected m/z | Expected Relative Intensity |

|---|---|---|---|

| Molecular Ion [M]⁺• | [C₉H₈⁷⁹Br₂O]⁺• | 292 | ~1 |

| [C₉H₈⁷⁹Br⁸¹BrO]⁺• | 294 | ~2 | |

| [C₉H₈⁸¹Br₂O]⁺• | 296 | ~1 | |

| Fragment Ion [M-CH₂Br]⁺ | [C₈H₇⁷⁹BrO]⁺ | 215 | ~1 |

| [C₈H₇⁸¹BrO]⁺ | 217 | ~1 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the specific types of bonds and functional groups present, allowing for their identification.

Identification of Characteristic Functional Group Vibrations (Carbonyl, C-Br)

The IR spectrum of this compound is expected to be dominated by absorptions corresponding to its key functional groups: the carbonyl group of the ketone and the two carbon-bromine bonds.

Carbonyl (C=O) Stretch: The C=O stretching vibration in aromatic ketones typically appears as a strong, sharp band. For acetophenone (B1666503), this band is near 1685 cm⁻¹. spcmc.ac.in The position can be influenced by conjugation and substitution on the aromatic ring. For the title compound, the presence of ortho substituents (bromo and methyl) may cause steric hindrance, potentially disrupting the coplanarity of the carbonyl group with the phenyl ring and shifting the frequency slightly. A strong absorption is predicted in the range of 1690-1710 cm⁻¹. sajaipuriacollege.ac.in

Carbon-Bromine (C-Br) Stretch: The C-Br stretching vibrations occur at lower frequencies, in the so-called fingerprint region of the spectrum (below 1500 cm⁻¹). These absorptions are often weak to medium in intensity. The stretch for an alkyl C-Br bond (in the -CH₂Br group) is typically found between 690-515 cm⁻¹, while the aryl C-Br stretch occurs at a slightly different frequency. orgchemboulder.comscribd.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C=O Stretch | Aromatic Ketone | 1690 - 1710 | Strong |

| C-H Stretch | Aromatic | 3050 - 3100 | Medium |

| C-H Stretch | Aliphatic (CH₃, CH₂) | 2850 - 3000 | Medium |

| C=C Stretch | Aromatic Ring | 1580 - 1600 | Medium |

| C-Br Stretch | Alkyl Bromide | 690 - 515 | Medium-Weak |

| C-Br Stretch | Aryl Bromide | ~1070 | Medium-Weak |

X-ray Crystallography

Determination of Solid-State Molecular Structure and Stereochemistry

While a specific crystal structure for this compound is not publicly available, its solid-state structure can be predicted based on analyses of similar compounds. The structure would confirm the connectivity of the atoms: a 2-bromo-6-methylphenyl group attached to a carbonyl carbon, which is in turn bonded to a bromomethyl group.

A key structural feature would be the dihedral angle between the plane of the phenyl ring and the plane of the acetophenone side chain (-C(O)CH₂Br). Due to significant steric hindrance from the two ortho substituents (a bromine atom and a methyl group), it is highly probable that the carbonyl group is twisted out of the plane of the aromatic ring. This is a common feature in ortho-substituted acetophenones. This twisting would reduce steric strain but also decrease the electronic conjugation between the carbonyl group and the phenyl ring.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. mdpi.com Understanding these interactions is crucial for predicting the physical properties of the solid material. For this compound, several types of interactions would be expected to dictate the crystal packing.

Dipole-Dipole Interactions: The polar carbonyl group (C=O) would lead to significant dipole-dipole interactions, which would be a major contributor to the lattice energy.

Halogen Bonding: Halogen atoms, particularly bromine, can act as electrophilic "halogen bond" donors. nih.gov It is plausible that Br···O or Br···Br intermolecular contacts would be observed in the crystal structure, playing a key role in the supramolecular assembly. nih.gov These interactions are directional and can strongly influence crystal packing.

π-π Stacking: The aromatic phenyl rings could potentially engage in offset π-π stacking interactions, further stabilizing the crystal lattice.

| Interaction Type | Atoms/Groups Involved | Nature of Interaction | Expected Role in Crystal Packing |

|---|---|---|---|

| Dipole-Dipole | Carbonyl group (C=O) | Electrostatic | Major contributor to lattice stability |

| Halogen Bonding | Br···O or Br···Br | Directional, Electrostatic | Formation of specific synthons, directing molecular assembly |

| π-π Stacking | Aromatic Rings | Dispersion/Electrostatic | Stabilizing parallel-displaced packing of rings |

| Van der Waals | All atoms | Dispersion | General, non-directional packing stabilization |

Theoretical and Computational Chemistry Studies of 2 Bromo 1 2 Bromo 6 Methylphenyl Ethanone

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for medium-sized organic molecules. DFT calculations are used to determine a molecule's electronic structure, from which numerous properties can be derived. Methods such as the B3LYP functional combined with basis sets like 6-311++G(d,p) are commonly used for such analyses, providing reliable results for geometries, energies, and spectroscopic parameters. nih.govresearchgate.net

The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. For 2-Bromo-1-(2-bromo-6-methylphenyl)ethanone, this involves finding the optimal bond lengths, bond angles, and dihedral (torsion) angles.

A key aspect of the molecule's structure is the orientation of the bromoacetyl group relative to the substituted phenyl ring. Computational studies on similar bromoacetophenones have shown that the planarity of the molecule is a significant factor. nih.gov For instance, in the related compound 2-Bromo-1-(4-methoxyphenyl)ethanone, the ketone side chain is essentially coplanar with the benzene (B151609) ring, a conformation stabilized by intramolecular interactions. nih.govresearchgate.net For the title compound, DFT calculations would explore the rotational barrier around the C(aryl)-C(carbonyl) bond, considering steric hindrance from the ortho-bromo and ortho-methyl groups, to identify the most stable conformer.

Below is a table of typical geometric parameters observed in similar optimized structures, which would be expected for this compound.

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

| C=O | 1.226 | - |

| C(aryl)-C(carbonyl) | 1.499 | - |

| C(sp²)-Br | 1.89 - 1.91 | - |

| C(sp³)-Br | 1.925 | - |

| C(aryl)-C(carbonyl)-C(methylene) | - | ~118 - 120 |

| C(carbonyl)-C(methylene)-Br | - | ~112 - 114 |

Data compiled from studies on analogous bromoacetophenone structures. nih.gov

Electronic structure analysis provides insight into how electrons are distributed within the molecule, which is fundamental to its reactivity. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.net

For aromatic ketones, the HOMO is typically a π-orbital localized on the phenyl ring, while the LUMO is often a π*-orbital with significant contributions from the carbonyl group. In this compound, DFT calculations would likely show the HOMO distributed across the 2-bromo-6-methylphenyl ring. The LUMO would be expected to be centered on the bromoacetyl moiety, particularly the C=O bond and the C-Br bond. A smaller HOMO-LUMO gap suggests higher chemical reactivity and greater ease of electronic excitation. researchgate.net

Charge distribution analysis, often performed using methods like Mulliken population analysis, calculates the partial atomic charge on each atom. This reveals the polarity of bonds and identifies atoms with excess positive or negative charge. researchgate.net In the title compound, the carbonyl oxygen would possess a significant negative charge, while the carbonyl carbon and the alpha-carbon bonded to bromine would be electropositive.

| Parameter | Typical Energy (eV) | Description |

| EHOMO | -6.0 to -7.0 | Electron-donating ability |

| ELUMO | -1.5 to -2.5 | Electron-accepting ability |

| Egap | 4.0 to 5.0 | Chemical reactivity and stability |

Values are illustrative, based on DFT calculations for similar halogenated aromatic compounds. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's electron density surface. It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net

The MEP map uses a color scale to denote electrostatic potential:

Red: Regions of most negative potential, rich in electrons. These are sites for electrophilic attack.

Blue: Regions of most positive potential, electron-deficient. These are sites for nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would show a deep red region around the carbonyl oxygen atom, highlighting its character as a hydrogen bond acceptor and a site for interaction with electrophiles. Blue, electron-deficient regions would be expected around the hydrogen atoms of the methyl group and the phenyl ring. The area near the alpha-carbon attached to the bromine might also show a degree of positive potential, indicating its susceptibility to nucleophilic substitution. researchgate.net

DFT calculations are widely used to predict spectroscopic data, which can aid in the interpretation of experimental spectra and confirm molecular structures.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for calculating nuclear magnetic shielding tensors, which are then converted to chemical shifts (δ). nih.gov By calculating the ¹H and ¹³C chemical shifts for a proposed structure and comparing them to experimental values, one can gain confidence in the structural assignment. For the title compound, calculations would predict distinct shifts for the methyl protons, the methylene (B1212753) protons adjacent to the carbonyl group, and the aromatic protons, with their values influenced by the electronic effects of the two bromine atoms and the carbonyl group.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. researchgate.net For an aromatic ketone like this compound, the spectrum is expected to show absorptions corresponding to π → π* transitions associated with the aromatic ring and n → π* transitions involving the non-bonding electrons of the carbonyl oxygen. TD-DFT calculations can predict the wavelengths of these transitions in different solvents by incorporating solvent models. researchgate.net

| Spectrum Type | Computational Method | Predicted Parameters |

| NMR | DFT (GIAO) | ¹H and ¹³C chemical shifts (ppm) |

| UV-Vis | TD-DFT | Absorption wavelengths (λmax in nm), Oscillator strengths (f) |

Beyond static molecular properties, DFT is a powerful tool for exploring chemical reactivity and reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states. A transition state is the highest energy point along a reaction coordinate and its structure and energy determine the reaction's activation energy and rate.

For this compound, a common reaction is the nucleophilic substitution at the alpha-carbon, displacing the bromide ion. DFT calculations could be used to model this reaction with a nucleophile (e.g., an amine or an alcohol). The process would involve:

Optimizing the geometries of the reactants and products.

Locating the transition state structure connecting them.

Confirming the transition state by frequency analysis (it must have exactly one imaginary frequency).

Calculating the activation energy barrier from the energy difference between the reactants and the transition state.

These calculations can elucidate how the substituents on the phenyl ring (the ortho-bromo and ortho-methyl groups) influence the reaction rate through steric and electronic effects.

Quantum Chemical Descriptors and Reactivity Prediction

From the energies of the frontier molecular orbitals (HOMO and LUMO), several quantum chemical descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a global picture of the molecule's chemical behavior. researchgate.netresearchgate.net

Electronegativity (χ): Measures the molecule's ability to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η = (ELUMO - EHOMO)/2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = χ²/2η.

By calculating these descriptors for this compound, one can compare its reactivity profile to other related compounds and predict its behavior in various chemical environments. For example, a high electrophilicity index would suggest the molecule is a strong electrophile, readily reacting with nucleophiles.

| Descriptor | Formula | Significance |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to charge transfer |

| Chemical Softness (S) | 1 / η | Ease of polarization and reactivity |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to act as an electrophile |

Molecular Dynamics (MD) Simulations

There is no specific information available in the searched scientific literature regarding molecular dynamics (MD) simulations performed on this compound.

No data from molecular dynamics simulations were found regarding the solvent effects on the molecular behavior and reactivity of this compound. Consequently, no data tables can be generated on this topic.

The search did not yield any studies on the biological activity of this compound, nor were any ligand-receptor interaction simulations found. Therefore, no information or data tables can be presented for this section.

Applications in Advanced Organic Synthesis

As a Versatile Building Block for Complex Molecules

The dual reactivity of 2-Bromo-1-(2-bromo-6-methylphenyl)ethanone would theoretically make it a valuable building block for the synthesis of complex molecular architectures. The α-bromo position is susceptible to nucleophilic substitution by a wide range of nucleophiles, including amines, thiols, and carbanions. This would allow for the introduction of diverse functionalities. Subsequently, the aryl bromide could participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This sequential reactivity would allow for a stepwise and controlled construction of intricate molecular frameworks.

Precursor for the Synthesis of Heterocyclic Compounds

α-Bromoacetophenones are well-established precursors for the synthesis of a variety of heterocyclic compounds. It is plausible that this compound could serve as a key starting material in reactions such as the Hantzsch thiazole (B1198619) synthesis, where condensation with a thioamide would yield a substituted thiazole. Similarly, reaction with a 1,3-dicarbonyl compound and ammonia (B1221849) or an amine could lead to the formation of substituted pyrroles (Hantzsch pyrrole (B145914) synthesis) or pyridines. The substitution pattern on the phenyl ring could impart unique properties to the resulting heterocyclic systems.

Intermediate in the Preparation of Substituted Phenacyl Derivatives

The term "phenacyl" refers to the C₆H₅C(O)CH₂- group. By extension, derivatives of this compound would be substituted phenacyl compounds. Nucleophilic displacement of the α-bromide is the most direct route to a wide array of such derivatives. For instance, reaction with potassium cyanide would yield a phenacyl cyanide, a versatile intermediate in its own right. Similarly, reaction with sodium azide (B81097) would produce a phenacyl azide, which can be used in "click" chemistry or for the synthesis of triazoles. The table below illustrates some potential transformations.

| Nucleophile | Reagent Example | Resulting Phenacyl Derivative |

| Amine | Ammonia (NH₃) | 2-Amino-1-(2-bromo-6-methylphenyl)ethanone |

| Thiol | Sodium hydrosulfide (B80085) (NaSH) | 1-(2-Bromo-6-methylphenyl)-2-mercaptoethanone |

| Carbanion | Sodium salt of diethyl malonate | Diethyl 2-(2-(2-bromo-6-methylphenyl)-2-oxoethyl)malonate |

| Azide | Sodium azide (NaN₃) | 2-Azido-1-(2-bromo-6-methylphenyl)ethanone |

Synthesis of Analogues with Enhanced Reactivity or Specific Structural Motifs

The structure of this compound could be systematically modified to generate analogues with tailored reactivity or specific structural features. For example, the methyl group could be replaced with other alkyl or electron-withdrawing/donating groups to fine-tune the steric and electronic properties of the molecule. The bromine on the aromatic ring could be substituted with other halogens (e.g., iodine) to enhance its reactivity in cross-coupling reactions. These modifications would generate a library of related compounds, each with potentially unique applications in synthesis.

Role in Cascade and Multicomponent Reactions

The bifunctional nature of this compound makes it an ideal candidate for use in cascade and multicomponent reactions. In a hypothetical cascade reaction, an initial nucleophilic attack at the α-bromo position could be followed by an intramolecular reaction involving the aryl bromide, leading to the rapid assembly of complex cyclic structures. In a multicomponent reaction, the compound could react with two or more other reactants in a single pot to form a product that incorporates structural elements from all the starting materials. This would offer a highly efficient and atom-economical approach to complex molecule synthesis.

Biological Activity Mechanisms and Molecular Interactions

Molecular Recognition and Binding Studies

Molecular recognition is a fundamental process in biological systems, governing the interaction between molecules. For a compound like "2-Bromo-1-(2-bromo-6-methylphenyl)ethanone," molecular recognition would involve non-covalent interactions with biological macromolecules such as proteins or nucleic acids.

While specific binding studies for this compound are not extensively documented, insights can be drawn from crystallographic studies of analogous α-haloketones. These studies reveal the importance of weak intermolecular forces in the solid state, which can be extrapolated to potential interactions in a biological environment. For instance, studies on related bromo-substituted acetophenones often show the involvement of the carbonyl oxygen and the bromine atom in hydrogen bonding and other non-covalent interactions. nih.govnih.gov

In the crystal structure of 2-Bromo-1-(3-nitrophenyl)ethanone, an extensive network of weak C—H⋯O hydrogen bonds, π–π stacking, and short Br⋯O intermolecular interactions contribute to the stability of the crystal lattice. nih.gov Similarly, the crystal structure of 2-Bromo-1-phenyl-ethanone reveals C-H⋯O contacts that connect molecules into sheets. nih.gov These observations suggest that the carbonyl group and the bromine atoms of "this compound" could participate in similar interactions within a biological binding pocket.

Table 1: Potential Non-Covalent Interactions of this compound Based on Analogous Structures

| Interaction Type | Potential Participating Atoms in Target Compound | Reference Analogues |

| Hydrogen Bonding | Carbonyl Oxygen, Bromine Atoms | 2-Bromo-1-(3-nitrophenyl)ethanone nih.gov |

| Halogen Bonding | Bromine Atoms | General principle for halogenated compounds |

| π–π Stacking | Phenyl Ring | 2-Bromo-1-(3-nitrophenyl)ethanone nih.gov |

| van der Waals Forces | Entire Molecule | General principle |

Investigation of Electrophilic Interactions with Biological Nucleophiles

The presence of an α-bromo-ketone moiety confers significant electrophilic character to the α-carbon. This makes the compound susceptible to nucleophilic attack by electron-rich species in biological systems. nih.gov Biological nucleophiles commonly include the side chains of amino acids such as cysteine (thiol group), histidine (imidazole ring), and lysine (B10760008) (amino group), as well as the purine (B94841) and pyrimidine (B1678525) bases in DNA. nih.gov

The reaction between an α-haloketone and a biological nucleophile typically proceeds via a nucleophilic substitution reaction (SN2), where the nucleophile attacks the α-carbon, displacing the bromide ion. This results in the formation of a stable covalent bond between the compound and the biological macromolecule. Such irreversible interactions can lead to the modification of proteins or DNA, potentially altering their function and leading to downstream biological effects. nih.gov

The reactivity of α-haloketones with nucleophiles is a well-established principle in organic chemistry and is the basis for their use as building blocks in the synthesis of various heterocyclic compounds. nih.gov This inherent reactivity is also central to their potential biological activity. nih.gov

Table 2: Potential Biological Nucleophiles and Products of Interaction with this compound

| Biological Nucleophile | Functional Group | Potential Reaction Product |

| Cysteine Residue | Thiol (-SH) | Thioether linkage |

| Histidine Residue | Imidazole Ring | Alkylated imidazole |

| Lysine Residue | Amino (-NH₂) | Secondary amine linkage |

| Guanine in DNA | N7 position | Alkylated guanine |

Enzyme Inhibition Mechanisms at the Molecular Level (if applicable to broader class)

This type of inhibition is often referred to as "suicide inhibition" because the enzyme's own catalytic mechanism may facilitate the inhibitory reaction. youtube.com For instance, a nucleophilic amino acid residue in the active site, which would normally participate in the catalytic cycle, can attack the electrophilic α-carbon of the α-haloketone. This leads to the formation of a covalent adduct and the irreversible inactivation of the enzyme. youtube.com

Structure-Activity Relationship (SAR) Exploration for Derived Compounds

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. For derivatives of "this compound," SAR exploration would involve systematically modifying different parts of the molecule and evaluating the impact on a specific biological endpoint.

While a detailed SAR study for this specific compound is not available, general principles can be applied. For instance, in a series of N-aryl-4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxamides, the position of a methyl group on the anilide fragment was found to significantly influence analgesic activity. mdpi.com This highlights how subtle changes in substituent positioning can have a profound effect on biological outcomes.

For derivatives of "this compound," SAR studies could explore:

The effect of the methyl group: Moving the methyl group to different positions on the phenyl ring or replacing it with other substituents could alter steric and electronic properties, affecting binding and reactivity.

Modifications to the phenyl ring: Introducing additional substituents on the phenyl ring could enhance binding affinity or alter the pharmacokinetic properties of the compound.

Such studies are crucial for optimizing the potency and selectivity of a lead compound in drug discovery efforts.

Advanced Analytical Methodologies for Research on 2 Bromo 1 2 Bromo 6 Methylphenyl Ethanone

Chromatographic Separation Techniques (e.g., HPLC, GC-MS for purity and reaction monitoring)

Chromatographic methods are indispensable for assessing the purity of 2-Bromo-1-(2-bromo-6-methylphenyl)ethanone and for monitoring its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for these purposes.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC is a commonly employed technique for the analysis of brominated acetophenone (B1666503) derivatives. sielc.comsigmaaldrich.com A typical HPLC method for a compound like this compound would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.com Gradient elution, where the composition of the mobile phase is changed over time, would be effective in separating the target compound from impurities and starting materials. Detection is typically achieved using a UV detector, as the aromatic ring in the molecule will absorb UV light.

For reaction monitoring, small aliquots of the reaction mixture can be periodically injected into the HPLC system. The disappearance of starting materials and the appearance of the product peak can be tracked to determine the reaction's progress and endpoint.

Illustrative HPLC Parameters for Analysis of Brominated Acetophenones:

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-2 min: 50% B2-15 min: 50-95% B15-20 min: 95% B20-25 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. For a semi-volatile compound like this compound, GC-MS is well-suited for purity assessment and identification of byproducts. The sample is vaporized and separated on a capillary column, typically with a non-polar stationary phase.

The mass spectrometer fragments the eluted molecules in a predictable manner, producing a unique mass spectrum that acts as a molecular fingerprint. The fragmentation pattern of this compound would be expected to show characteristic isotopic patterns due to the presence of two bromine atoms (79Br and 81Br in roughly a 1:1 ratio). Key fragmentation pathways would likely involve cleavage of the C-Br bonds and the bond between the carbonyl group and the aromatic ring. Analysis of these fragments allows for the unambiguous identification of the compound and its impurities. nih.govfu-berlin.de

Expected GC-MS Fragmentation Data:

| m/z (relative intensity) | Putative Fragment Identity |

| 292/294/296 (M+) | Molecular ion |

| 213/215 | [M-Br]+ |

| 183/185 | [Br-C6H3(CH3)-CO]+ |

| 104 | [C6H3(CH3)-CO]+ |

| 91 | [C7H7]+ (Tropylium ion) |

Thermal Analysis Techniques (e.g., TGA, DSC)

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly useful for characterizing the thermal stability and phase behavior of organic compounds.

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as it is heated at a controlled rate. This technique is used to determine the thermal stability of a compound and to identify the temperatures at which it decomposes. For this compound, a TGA thermogram would show the temperature at which the compound begins to lose mass due to decomposition. The decomposition of brominated organic compounds can proceed through the loss of bromine atoms and the breakdown of the carbon skeleton. researchgate.netresearchgate.net TGA can also be used to assess the presence of residual solvents or moisture in a sample, which would be indicated by mass loss at lower temperatures.

Differential Scanning Calorimetry (DSC):

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to identify phase transitions, such as melting, crystallization, and glass transitions. A DSC thermogram of this compound would show an endothermic peak corresponding to its melting point. The purity of the sample can also be estimated from the shape of the melting peak.

Hypothetical Thermal Analysis Data:

| Technique | Observation | Interpretation |

| TGA | Onset of decomposition at ~250 °C | Indicates the upper limit of thermal stability. |

| DSC | Sharp endothermic peak at ~85 °C | Corresponds to the melting point of the crystalline solid. |

Chiral Separation Techniques (if enantiomers exist)

The molecular structure of this compound contains a chiral center at the carbon atom bearing the bromoacetyl group. Therefore, the compound can exist as a pair of enantiomers. The separation of these enantiomers is crucial for understanding their different biological activities and for the development of stereospecific synthetic methods.

Chiral HPLC is the most common technique for the separation of enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For α-bromo ketones, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. chromatographyonline.comsigmaaldrich.com The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. The choice of the specific CSP and mobile phase composition is critical for achieving good separation.

Illustrative Chiral HPLC Parameters:

| Parameter | Value |

| Column | Chiralpak IA (amylose-based) or Chiralcel OD (cellulose-based) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

Emerging Research Directions and Future Perspectives

Green Chemistry Approaches in Synthesis

The synthesis of α-bromoacetophenones has traditionally relied on methods that often involve hazardous reagents and generate significant waste. Modern synthetic chemistry is increasingly driven by the principles of green chemistry, focusing on the development of environmentally benign and sustainable processes. For a molecule like 2-Bromo-1-(2-bromo-6-methylphenyl)ethanone, future research is likely to concentrate on cleaner and more efficient synthetic strategies.

One promising approach is the utilization of microwave-assisted organic synthesis (MAOS) . researchgate.netnih.gov Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter time frames compared to conventional heating methods. researchgate.netnih.govrasayanjournal.co.in The application of microwave technology to the bromination of the precursor, 1-(2-bromo-6-methylphenyl)ethanone (B3040026), could offer a more energy-efficient route.

Furthermore, the choice of brominating agent is crucial. Traditional methods often employ liquid bromine, which is highly corrosive and hazardous. shodhsagar.com Research is moving towards the use of solid, safer, and more selective brominating agents such as N-bromosuccinimide (NBS) . shodhsagar.comnih.gov The catalytic use of reagents like p-toluenesulfonic acid (p-TsOH) in conjunction with NBS can enhance the efficiency of the α-bromination. shodhsagar.com Another alternative is the use of pyridine (B92270) hydrobromide perbromide, which is a solid and therefore easier to handle than liquid bromine. researchgate.net The development of solvent-free or "on-water" reaction conditions for the synthesis of bromo-organic compounds is another key area of green chemistry that could be applied to the synthesis of the title compound.

Future research in this area could focus on optimizing microwave parameters and exploring various solid-supported catalysts to further enhance the green credentials of the synthesis of this compound.

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for α-Bromoacetophenones

| Parameter | Conventional Methods | Green Chemistry Approaches |

|---|---|---|

| Brominating Agent | Liquid Bromine (Br₂) | N-Bromosuccinimide (NBS), Pyridine hydrobromide perbromide |

| Energy Source | Conventional Heating (reflux) | Microwave Irradiation |

| Solvent | Often chlorinated solvents | Solvent-free, water, or greener solvents |

| Reaction Time | Hours to days | Minutes to a few hours |

| Waste Generation | Higher, often with hazardous byproducts | Lower, with potential for recyclable byproducts |

Catalytic Applications and Ligand Design

The reactive nature of the α-bromo-keto functionality makes this compound a valuable precursor for the synthesis of more complex molecules, including novel ligands for catalysis. The steric hindrance imposed by the ortho-bromo and ortho-methyl groups is expected to play a significant role in its reactivity and the properties of its derivatives.

A key area of exploration is its use in cross-coupling reactions . While the ortho-substituents may diminish its reactivity in nucleophilic substitution reactions, they also present an opportunity for the development of catalysts that can operate on sterically demanding substrates. nih.gov Palladium-catalyzed cross-coupling reactions, for instance, could be employed to introduce new functional groups at the α-position, leading to a variety of substituted ketones.

Furthermore, this compound can serve as a scaffold for the synthesis of novel phosphine (B1218219) ligands . nih.govorganic-chemistry.org The reaction of the α-bromo group with phosphide (B1233454) anions is a common method for the preparation of phosphines. nih.gov The resulting phosphine ligand would possess a bulky aromatic group, which can be beneficial in tuning the steric and electronic properties of a metal catalyst, potentially leading to enhanced selectivity in catalytic transformations. The synthesis of multidentate phosphine ligands from this precursor could also be envisioned. cardiff.ac.uk

Future research will likely focus on exploring the scope of cross-coupling reactions with this sterically hindered substrate and on the design and synthesis of novel ligands derived from it. The catalytic activity of metal complexes bearing these new ligands in various organic transformations would then be a subject of investigation.

Development of Novel Reactivity Patterns

The unique substitution pattern of this compound suggests that it may exhibit novel reactivity patterns compared to less substituted phenacyl bromides. The steric congestion around the carbonyl and α-carbon can influence reaction pathways and lead to unexpected products.

One area of interest is the study of its behavior in nucleophilic substitution reactions . Research has shown that ortho-substituted phenacyl bromides exhibit diminished reactivity towards nucleophilic displacement due to rotational barrier effects and steric repulsion. nih.gov A detailed kinetic and mechanistic investigation of the reactions of this compound with various nucleophiles would provide valuable insights into the interplay of steric and electronic effects.

Another potential avenue for novel reactivity is in intramolecular cyclization reactions . The presence of a bromine atom on the ortho position of the phenyl ring could allow for intramolecular reactions, such as halo-cyclization, to form fused heterocyclic systems. researchgate.net Depending on the reaction conditions and the nature of the reagents, various cyclization pathways could be accessible, leading to the formation of novel carbo- and heterocyclic scaffolds. The palladium-catalyzed direct ortho-arylation of N-phenacylpyridinium bromide provides a precedent for C-H activation and subsequent functionalization, which could be a potential reaction pathway for this molecule under suitable conditions. researchgate.netnih.gov

Future work in this area should involve a systematic exploration of the reactivity of this compound with a diverse range of reagents and under various reaction conditions to uncover new and synthetically useful transformations.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction

The complexity of a molecule like this compound, with its multiple reactive sites and significant steric hindrance, makes the prediction of its reactivity a challenging task for chemists. This is where Artificial Intelligence (AI) and Machine Learning (ML) can play a transformative role. researchgate.net

Moreover, AI is also being used for retrosynthesis planning . youtube.com Given a target molecule, these algorithms can propose a synthetic route starting from commercially available materials. For complex derivatives of this compound, AI could suggest novel and efficient synthetic strategies that might not be immediately obvious to a human chemist. The development of AI models that can generalize to novel and complex chemistries is an active area of research. neurips.ccarxiv.org

The future of organic synthesis will likely see a deeper integration of AI and machine learning into the daily workflow of chemists. nso-journal.org For a challenging molecule like the one , these tools will be invaluable for predicting reactivity, designing synthetic routes, and accelerating the discovery of new chemical entities.

Table 2: Applications of AI and Machine Learning in the Study of this compound

| Application | Description | Potential Impact |

|---|---|---|

| Reaction Outcome Prediction | Predicting the major and minor products of a reaction involving the title compound. | Reduced number of trial-and-error experiments, saving time and resources. |

| Retrosynthesis Planning | Designing synthetic routes to complex molecules derived from the title compound. | Discovery of novel and more efficient synthetic pathways. |